2-(4-chlorobenzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-(4-chlorobenzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-chlorobenzyl hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.
Attachment of the pyrazole moiety: The 1-methyl-1H-pyrazol-4-yl group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxadiazole intermediate with a suitable pyrazole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorobenzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anti-inflammatory, anticancer, and antiviral agents. The presence of the oxadiazole ring is often associated with enhanced biological activity, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its versatility allows for its incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of the pyrazole moiety.
2-(4-chlorobenzyl)-5-(1H-pyrazol-4-yl)-1,3,4-oxadiazole: Similar structure but without the methyl group on the pyrazole ring.
Uniqueness
The uniqueness of 2-(4-chlorobenzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole lies in the combination of the 4-chlorobenzyl and 1-methyl-1H-pyrazol-4-yl groups attached to the oxadiazole ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11ClN4O |
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Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H11ClN4O/c1-18-8-10(7-15-18)13-17-16-12(19-13)6-9-2-4-11(14)5-3-9/h2-5,7-8H,6H2,1H3 |
InChI Key |
WQOGAEJKQXQEQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(O2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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